7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
説明
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a bicyclic core with fused pyrrole and pyrimidine rings. Key structural features include:
- 5-position: A phenyl group, enhancing aromatic stacking interactions.
- N4-position: A furan-2-ylmethyl substituent, introducing an electron-rich heterocycle that may improve solubility compared to bulkier alkyl or aryl groups. The molecular formula is C23H17BrN4O (monoisotopic mass: 452.05 g/mol), with the bromine atom increasing molecular weight and influencing binding affinity in biological targets .
特性
分子式 |
C23H17BrN4O |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H17BrN4O/c24-17-8-10-18(11-9-17)28-14-20(16-5-2-1-3-6-16)21-22(26-15-27-23(21)28)25-13-19-7-4-12-29-19/h1-12,14-15H,13H2,(H,25,26,27) |
InChIキー |
XFNHETURQZYIMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
準備方法
合成経路と反応条件
7-(4-ブロモフェニル)-N-(フラン-2-イルメチル)-5-フェニルピロロ[2,3-d]ピリミジン-4-アミンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するための最適化された合成経路が用いられる場合があります。連続フロー合成や高度な触媒の使用などの技術は、生産プロセスの効率を向上させることができます。さらに、最終製品の一貫性と信頼性を確保するために、厳格な品質管理対策が実施されています .
化学反応の分析
科学研究への応用
7-(4-ブロモフェニル)-N-(フラン-2-イルメチル)-5-フェニルピロロ[2,3-d]ピリミジン-4-アミンは、次のような幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性について調査されています。
医学: 抗がん作用や抗菌作用を含む潜在的な治療特性について研究されています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, 7-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its structural properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
類似の化合物との比較
類似の化合物
- 5-(4-ブロモフェニル)チエノ[2,3-d]ピリミジン-4(3H)-オン
- 5-(4-ブロモフェニル)-4-(2-ナフチロキシ)チエノ[2,3-d]ピリミジン
- 5-(4-ブロモフェニル)-4-(2,4-ジクロロフェノキシ)チエノ[2,3-d]ピリミジン
類似化合物との比較
Structural Variations and Molecular Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Halogenation : Bromine at the 4-position (e.g., target compound, ) is common in antimicrobial agents due to enhanced lipophilicity and target binding .
- N4-Substituents : Furan-2-ylmethyl (target) vs. benzyl (), thiophenemethyl (), or benzodioxole (). Furan’s oxygen atom may confer better solubility than sulfur (thiophene) or bulky benzyl groups.
- Core Modifications: Thieno[2,3-d]pyrimidine () vs. pyrrolo[2,3-d]pyrimidine.
生物活性
The compound 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is known for its bioactive properties. The inclusion of bromophenyl and furan moieties enhances its interaction with biological targets.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines. The following table summarizes key findings related to its antiproliferative effects:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 1.73 | Induces G2/M phase arrest and apoptosis |
| A549 (lung cancer) | 2.5 | Inhibits EGFR signaling pathway |
| HeLa (cervical cancer) | 1.5 | Microtubule depolymerization leading to apoptosis |
These results indicate that the compound is particularly effective against breast and cervical cancer cell lines, with IC50 values significantly lower than many standard chemotherapeutics.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer proliferation. Notably, it targets:
- Epidermal Growth Factor Receptor (EGFR) : The compound shows potent inhibition of EGFR, which is crucial for tumor growth and survival.
- Microtubule Dynamics : By disrupting microtubule assembly, it induces mitotic arrest, leading to apoptosis in cancer cells.
Case Studies
A series of studies have evaluated the efficacy of this compound in vivo. For instance:
- In Vivo Tumor Models : In xenograft models using A549 and MCF-7 cell lines, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : When used in combination with other chemotherapeutics like doxorubicin, the compound showed enhanced efficacy, suggesting potential for use in combination therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Construct the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic conditions (e.g., POCl₃ for chlorination) .
- Step 2 : Introduce the 4-bromophenyl group using Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and a bromophenylboronic acid derivative .
- Step 3 : Functionalize the 4-amino group with furan-2-ylmethyl via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 80°C) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, bromophenyl signals at δ 7.3–7.6 ppm) .
- X-Ray Crystallography : Resolves dihedral angles (e.g., phenyl vs. pyrimidine planes ~12–86°) and hydrogen-bonding networks (N–H⋯N/F interactions) .
- HRMS : Validates molecular weight (expected ~490–500 g/mol) and isotopic patterns .
Q. What are the primary biological targets of this compound in early-stage research?
- Target Identification :
- Kinase Inhibition : Likely targets include tyrosine kinases (e.g., EGFR, JAK2) due to structural similarity to pyrrolo[2,3-d]pyrimidine-based inhibitors .
- Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure IC₅₀ values (reported in µM range for related compounds) .
Advanced Research Questions
Q. How can structural modifications improve solubility without compromising bioactivity?
- Strategies :
- Polar Substituents : Replace bromophenyl with pyridyl groups to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or PEGylated groups at the 4-amino position .
- Validation : Assess solubility via shake-flask method (logP reduction from ~3.5 to ~2.0) and retain kinase inhibition in cell-based assays (e.g., MTT assays on cancer lines) .
Q. How should researchers address contradictions in crystallographic vs. computational docking data?
- Resolution Workflow :
- Step 1 : Compare X-ray structures (e.g., torsion angles of furan vs. phenyl groups) with DFT-optimized conformers .
- Step 2 : Validate using molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent) to assess stability .
- Step 3 : Reconcile discrepancies via free-energy calculations (e.g., MM/PBSA) to identify dominant binding poses .
Q. What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?
- Model Selection :
- Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to measure bioavailability (expected <20% due to low solubility) .
- Tissue Distribution : LC-MS/MS quantifies compound levels in plasma, liver, and tumor tissues .
- PK Parameters : Focus on t₁/₂ (e.g., ~3–5 hours) and Cmax optimization via nanoformulation (e.g., liposomes) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
